(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold

Description

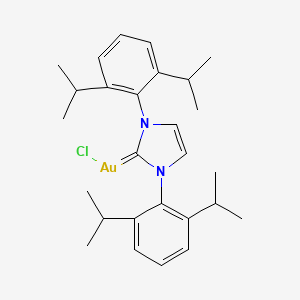

(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold (CAS: 852445-83-1, molecular formula: C₂₇H₃₆AuClN₂) is a gold(I) complex featuring a bulky N-heterocyclic carbene (NHC) ligand. The ligand, derived from 1,3-bis(2,6-diisopropylphenyl)imidazolium, provides exceptional steric shielding and electronic stabilization to the gold center, making the compound highly stable and effective in catalytic applications . This complex is widely employed in homogeneous catalysis, including alkyne activation , cycloisomerization reactions , and cooperative catalysis with alkynylboron reagents . Its synthesis typically involves reacting the imidazolium salt precursor with a gold(I) source, such as AuCl(SMe₂), under inert conditions .

Key properties:

- Melting Point: Not explicitly reported, but analogous NHC-Au-Cl complexes exhibit melting points between 207–230°C .

- Spectroscopic Data: Characteristic υ(CN) stretches in IR (~1400 cm⁻¹) and carbene carbon signals at ~191 ppm in ¹³C NMR .

- Catalytic Efficiency: High yields (85–93%) in alkyne functionalization and cyclopropenyl sulfonamide transformations .

Propriétés

IUPAC Name |

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-chlorogold | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJQLSINQGKZAW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN(C2=[Au]Cl)C3=C(C=CC=C3C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36AuClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693479 | |

| Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene}(chloro)gold | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852445-83-1 | |

| Record name | {1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene}(chloro)gold | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold typically involves the following steps:

Preparation of the NHC Ligand: The NHC ligand is synthesized by reacting 2,6-diisopropylaniline with glyoxal to form the corresponding imidazolium salt.

Formation of the Gold Complex: The imidazolium salt is then deprotonated using a strong base such as potassium tert-butoxide to generate the free carbene. This free carbene is subsequently reacted with a gold(I) chloride precursor (e.g., chloro(dimethyl sulfide)gold(I)) to form the desired gold complex.

The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. The product is typically purified by recrystallization or column chromatography.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent control of reaction parameters such as temperature, pressure, and solvent choice.

Analyse Des Réactions Chimiques

Types of Reactions

(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro ligand can be substituted by other ligands such as phosphines, amines, or other halides.

Oxidative Addition and Reductive Elimination: These reactions are crucial in catalytic cycles, especially in cross-coupling reactions.

Transmetalation: This reaction involves the transfer of a ligand from one metal to another, often used in catalysis.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as phosphines or amines in solvents like dichloromethane or toluene.

Oxidative Addition: Often requires oxidants such as iodine or bromine.

Transmetalation: Commonly involves organometallic reagents like organozinc or organostannane compounds.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of gold complexes with different ligands, while oxidative addition can produce gold(III) species.

Applications De Recherche Scientifique

Chemistry

In chemistry, (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold is widely used as a catalyst in organic synthesis. It is particularly effective in:

Hydroamination: Adding amines to alkenes or alkynes.

Hydroarylation: Adding aromatic compounds to alkenes or alkynes.

Cross-Coupling Reactions: Forming carbon-carbon bonds.

Biology and Medicine

In biology and medicine, gold complexes have shown promise as therapeutic agents. This compound, due to its stability and reactivity, is being explored for:

Anticancer Activity: Gold complexes can inhibit enzymes like thioredoxin reductase, which is overexpressed in cancer cells.

Antimicrobial Properties: Effective against various bacterial and fungal strains.

Industry

In industry, this compound is used in:

Material Science: As a precursor for gold nanoparticles.

Electronics: In the fabrication of conductive materials.

Mécanisme D'action

The mechanism by which (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold exerts its effects involves the interaction of the gold center with various molecular targets. In catalysis, the gold atom facilitates the activation of substrates through coordination and subsequent reaction steps. In biological systems, the gold center can interact with thiol groups in proteins, leading to enzyme inhibition and disruption of cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Chloro-NHC-Gold(I) Complexes

The catalytic and physicochemical properties of NHC-Au-Cl complexes are heavily influenced by ligand substituents. Below is a comparison with key analogues:

Table 1: Structural and Physicochemical Comparison

Comparison with Other Metal-NHC Complexes

The target compound’s performance can be contextualized against NHC complexes of other metals:

Table 2: Gibbs Free Energies of Hydrogen (GH) for NHC-Metal Complexes

Key Insights :

- Gold vs. Silver/Copper : The lower GH of NHC-Au-Cl (-1.23 eV) correlates with its superior ability to activate alkynes and allenes compared to Ag or Cu analogues .

- Palladium Contrast : NHC-Pd’s positive GH aligns with its role in oxidative transformations, contrasting with gold’s electrophilic π-activation .

Catalytic Performance in Representative Reactions

Table 3: Catalytic Efficiency in Acetylene Semihydrogenation and Alkyne Functionalization

*No product formed with reagents 11, 12, 13, 18, 19 under standard conditions.

Critical Analysis :

- Substrate Specificity : The target compound excels in alkyne and cyclopropenyl activation but fails in thiophene alkynylation, highlighting ligand-dependent reactivity .

- Synergistic Effects : Cooperative catalysis with AgBF₄ enhances activity in cyclopropenyl transformations by generating cationic Au species .

Activité Biologique

The compound (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold, often referred to as a gold(I) N-heterocyclic carbene (NHC) complex, has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with biomolecules, and potential applications in drug resistance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of gold(I) complexes. For instance, research indicates that these complexes exhibit significant cytotoxic effects against various cancer cell lines. In particular:

- In Vitro Studies : The compound demonstrated strong inhibitory effects on drug-resistant cancer cell lines, outperforming traditional chemotherapeutics such as cisplatin . The mechanism involves the reduction of gold(III) species to gold(I), which then interacts with cellular thiols like glutathione (GSH), leading to the formation of stable GSH-gold adducts that exhibit biological activity .

- Mechanism of Action : The reduction of gold(III) complexes in the presence of GSH suggests a prodrug behavior where the active form is generated intracellularly. This transformation enhances its bioavailability and therapeutic efficacy against resistant tumors .

Interaction with Biomolecules

The interaction of this compound with biomolecules is critical for its biological activity:

- Protein Binding : Studies indicate that the complex can bind to proteins in the cellular environment, affecting their function and potentially leading to apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) : The compound has been shown to increase ROS production significantly in cancer cells compared to controls. This oxidative stress can trigger cell death pathways, making it a promising candidate for further development in cancer therapy .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.